2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with chlorine, nitro, and trifluoromethyl groups. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a significant compound in the fields of agrochemicals and pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives are used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The presence of a fluorine atom and a pyridine in its structure suggests that it may have unique physicochemical properties that could influence its bioavailability .
Result of Action
It’s known that trifluoromethylpyridine derivatives are used in the protection of crops from pests . This suggests that the compound may have pesticidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-6-(trifluoromethyl)pyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition . The reaction conditions are carefully monitored to ensure the selective introduction of nitro groups at the 3 and 5 positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also incorporates advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Major Products
Aminated Derivatives: From reduction of nitro groups.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Agrochemicals: Used as an intermediate in the synthesis of pesticides and herbicides due to its stability and biological activity.
Pharmaceuticals: Serves as a building block for the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,4-Dichloro-3,5-dinitrobenzotrifluoride
Uniqueness
2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The trifluoromethyl group enhances its stability and lipophilicity, while the nitro groups provide sites for further chemical modification .
Properties
IUPAC Name |
2-chloro-3,5-dinitro-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3N3O4/c7-5-3(13(16)17)1-2(12(14)15)4(11-5)6(8,9)10/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCFSFWWDSZEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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